(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride
Overview
Description
UAMC 00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II. It has an IC50 value of 0.48 nanomolar, indicating its high efficacy in inhibiting this enzyme . This compound is primarily used in scientific research to study the function and potential therapeutic applications of dipeptidyl peptidase II.
Mechanism of Action
Target of Action
UAMC 00039 dihydrochloride is a potent inhibitor of dipeptidyl peptidase II (DPP-II) . DPP-II is a post-proline cleaving aminopeptidase expressed in quiescent lymphocytes . The resting lymphocytes are maintained through suppression of apoptosis, a state which is disrupted by inhibition of this novel serine protease .
Mode of Action
UAMC 00039 dihydrochloride acts as a reversible and competitive inhibitor of DPP-II . It binds to the active site of DPP-II, preventing the enzyme from cleaving its substrates . This results in a decrease in the activity of DPP-II .
Biochemical Pathways
Given that dpp-ii is involved in the degradation of some oligopeptides , inhibition of this enzyme could potentially disrupt these processes.
Pharmacokinetics
UAMC 00039 dihydrochloride is orally available . It is stable for at least 48 hours at 37 °C in culture medium and in DPP-II assay buffer . The compound is able to enter peripheral blood mononuclear cells (PBMC) within 1 minute, resulting in a concentration-dependent inhibition of intracellular DPP-II activity .
Result of Action
Inhibition of DPP-II by UAMC 00039 dihydrochloride results in a decrease in the activity of this enzyme . This could potentially disrupt the degradation of some oligopeptides, affecting various cellular processes .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of UAMC 00039 dihydrochloride .
Biochemical Analysis
Biochemical Properties
UAMC 00039 dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dipeptidyl peptidase II . This interaction is competitive, meaning that UAMC 00039 dihydrochloride competes with the substrate for binding to the active site of the enzyme .
Cellular Effects
UAMC 00039 dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of dipeptidyl peptidase II, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of UAMC 00039 dihydrochloride involves binding interactions with the enzyme dipeptidyl peptidase II, leading to its inhibition . This inhibition can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UAMC 00039 dihydrochloride have been observed to be stable over time . It does not degrade significantly and has shown long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of UAMC 00039 dihydrochloride vary with different dosages in animal models . At high doses, it may exhibit toxic or adverse effects .
Metabolic Pathways
UAMC 00039 dihydrochloride is involved in the metabolic pathway of dipeptidyl peptidase II . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
UAMC 00039 dihydrochloride is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UAMC 00039 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high purity and yield .
Industrial Production Methods: Industrial production of UAMC 00039 dihydrochloride follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure consistent quality and quantity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide for research purposes .
Chemical Reactions Analysis
Types of Reactions: UAMC 00039 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions involving UAMC 00039 dihydrochloride include organic solvents like dimethyl sulfoxide, catalysts, and other organic compounds that facilitate the desired chemical transformations. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products: The major products formed from reactions involving UAMC 00039 dihydrochloride depend on the specific reagents and conditions used. the primary focus is often on maintaining the integrity of the dipeptidyl peptidase II inhibitory function while introducing new functional groups or modifying existing ones .
Scientific Research Applications
UAMC 00039 dihydrochloride is widely used in scientific research due to its potent inhibitory effects on dipeptidyl peptidase II. It is used to study the enzyme’s function and its potential as a therapeutic target in various diseases. In cell culture studies, UAMC 00039 dihydrochloride has shown high selectivity and stability, making it a valuable tool for investigating the role of dipeptidyl peptidase II in cellular processes .
In vivo studies have demonstrated that UAMC 00039 dihydrochloride can inhibit dipeptidyl peptidase II activity in peripheral organs without causing significant toxicity. This makes it a promising candidate for further research into its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds:
- Dipeptidyl peptidase IV inhibitors
- Dipeptidyl peptidase VIII inhibitors
- Dipeptidyl peptidase IX inhibitors
Uniqueness: UAMC 00039 dihydrochloride is unique due to its high selectivity and potency for dipeptidyl peptidase II compared to other dipeptidyl peptidases. It has an IC50 value of 0.48 nanomolar for dipeptidyl peptidase II, while its IC50 values for dipeptidyl peptidase IV, dipeptidyl peptidase VIII, and dipeptidyl peptidase IX are significantly higher, indicating lower efficacy . This high selectivity makes UAMC 00039 dihydrochloride a valuable tool for studying dipeptidyl peptidase II specifically without affecting other similar enzymes.
Properties
IUPAC Name |
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O.2ClH/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20;;/h4-7,15,19H,1-3,8-12,18H2;2*1H/t15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXMOQGMIWZNPR-CKUXDGONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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